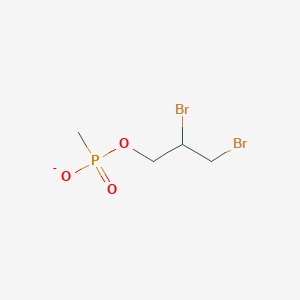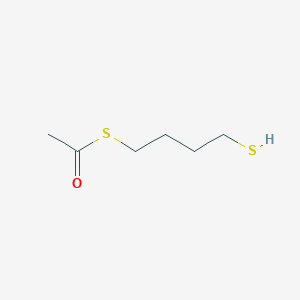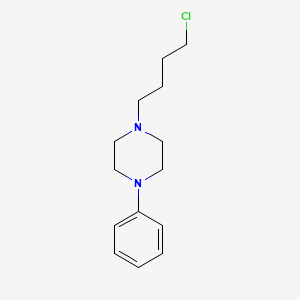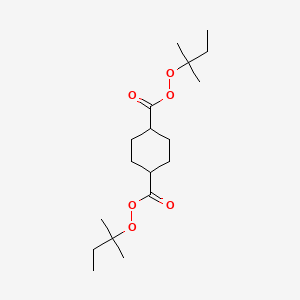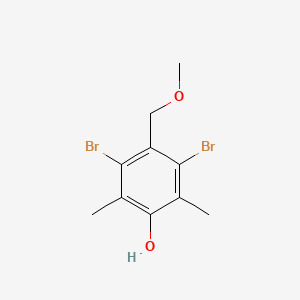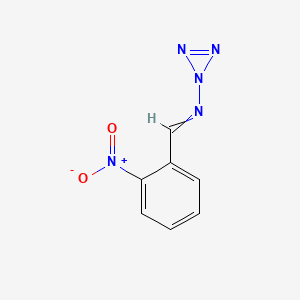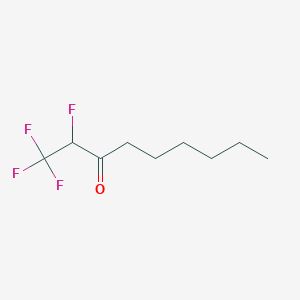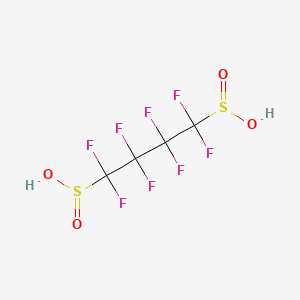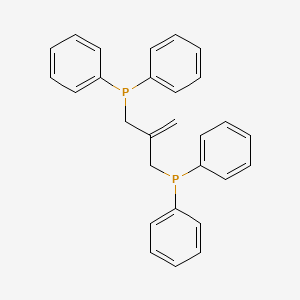![molecular formula C22H19N3O3S B14304946 N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide CAS No. 113110-49-9](/img/structure/B14304946.png)
N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities and applications in various fields such as pharmacology, material sciences, and photophysics . This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.
Méthodes De Préparation
The synthesis of N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide typically involves multiple steps, starting from the acridine core. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.
- Synthetic Routes:
- The synthesis begins with the preparation of the acridine core, which can be achieved through various methods such as the Bernthsen acridine synthesis or the Lehmstedt-Tanasescu reaction .
- The next step involves the introduction of the 4-methylbenzene-1-sulfonyl group. This can be done through sulfonylation reactions using reagents like p-toluenesulfonyl chloride.
- Finally, the acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride .
- Industrial Production Methods:
- Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
- Catalysts and solvents are carefully selected to enhance the efficiency of each step in the synthesis .
Analyse Des Réactions Chimiques
N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
- Oxidation:
- Reduction:
- Substitution:
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide has a wide range of scientific research applications:
- Chemistry:
- Biology:
- Medicine:
- Industry:
Mécanisme D'action
The mechanism of action of N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide primarily involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of DNA and inhibiting enzymes such as topoisomerase . This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets and pathways involved include DNA, topoisomerase enzymes, and other DNA-associated proteins .
Comparaison Avec Des Composés Similaires
N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide can be compared with other acridine derivatives such as:
- Amsacrine (m-AMSA):
- Acriflavine:
- Proflavine:
The uniqueness of this compound lies in its specific structural modifications, which enhance its therapeutic potential and selectivity .
Propriétés
Numéro CAS |
113110-49-9 |
|---|---|
Formule moléculaire |
C22H19N3O3S |
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
N-[6-[(4-methylphenyl)sulfonylamino]acridin-3-yl]acetamide |
InChI |
InChI=1S/C22H19N3O3S/c1-14-3-9-20(10-4-14)29(27,28)25-19-8-6-17-11-16-5-7-18(23-15(2)26)12-21(16)24-22(17)13-19/h3-13,25H,1-2H3,(H,23,26) |
Clé InChI |
JLVQPPQKCUNQPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
